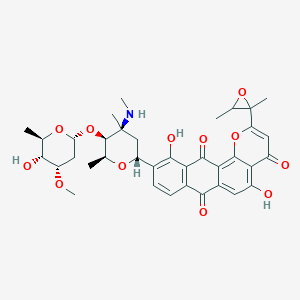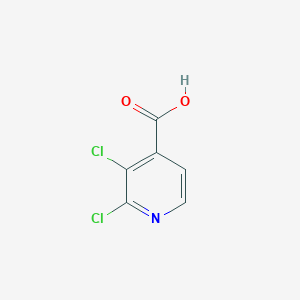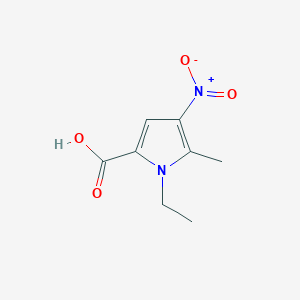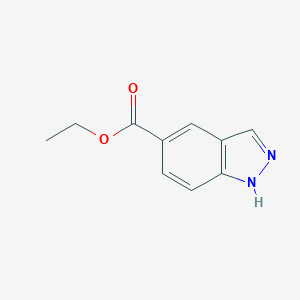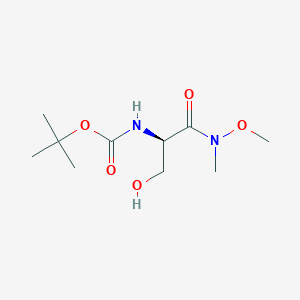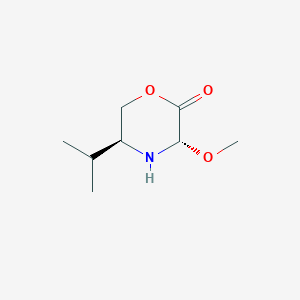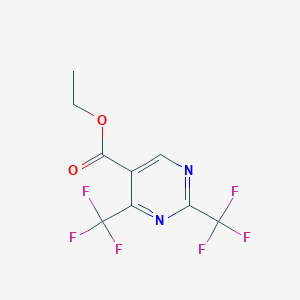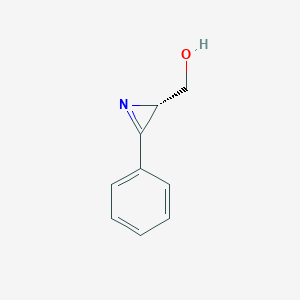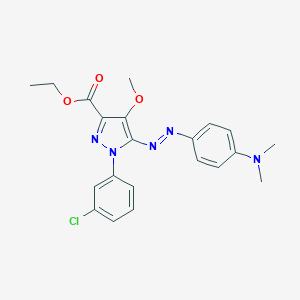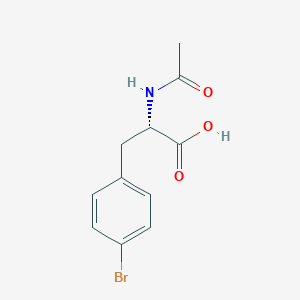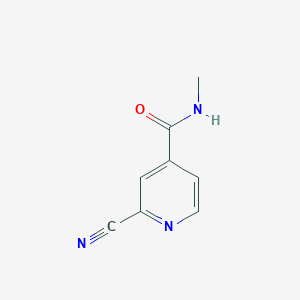![molecular formula C7H14OSi B066210 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane CAS No. 187458-83-9](/img/structure/B66210.png)
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane (DMOS) is a bicyclic compound that has attracted attention in the field of organic synthesis due to its unique structural features and potential applications in various areas of research. DMOS is a heterocyclic compound that contains a silicon atom, making it a valuable building block for the synthesis of novel materials and compounds.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane is not well understood, but it is believed to be a result of its unique structural features, including the presence of a silicon atom. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been shown to interact with biological systems, including enzymes and cell membranes, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been shown to exhibit a range of biochemical and physiological effects, including antibacterial, antifungal, and antitumor activity. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has several advantages for use in laboratory experiments, including its high purity and stability. However, 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane, including the development of new synthetic methods for its production, the exploration of its potential applications in materials science and drug discovery, and the investigation of its mechanism of action and biological activity. Additionally, the use of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane as a building block for the synthesis of novel compounds and materials may lead to the development of new technologies and applications in various fields.
Synthesemethoden
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-1,3-dihydroxydisilane with ethylene oxide, or the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with trichlorosilane in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane with good purity.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been utilized in various scientific research applications, including the synthesis of novel materials, such as polymers, dendrimers, and silicon-containing compounds. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has also been used as a building block for the synthesis of bioactive molecules, such as antitumor agents and antibiotics.
Eigenschaften
CAS-Nummer |
187458-83-9 |
|---|---|
Produktname |
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane |
Molekularformel |
C7H14OSi |
Molekulargewicht |
142.27 g/mol |
IUPAC-Name |
3,3-dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H14OSi/c1-9(2)4-3-6-7(5-9)8-6/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
UCFPGMSJYOIBJQ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2C(C1)O2)C |
Kanonische SMILES |
C[Si]1(CCC2C(C1)O2)C |
Synonyme |
7-Oxa-3-silabicyclo[4.1.0]heptane, 3,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



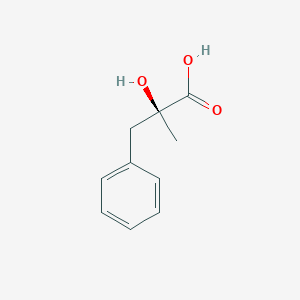
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
